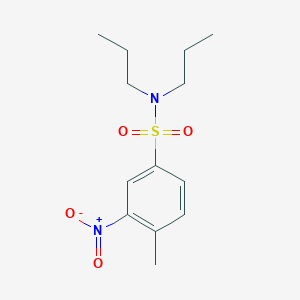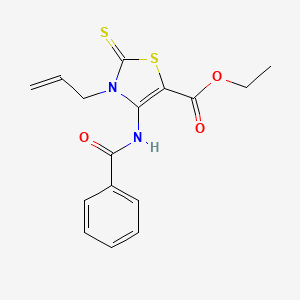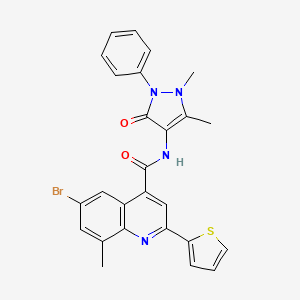
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide, also known as MPD, is a sulfonamide compound that has been used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate in the body. This decrease in bicarbonate concentration can have various effects on biological systems, including changes in pH and electrolyte balance.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. Additionally, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been shown to have anti-tumor effects, indicating its potential as an anticancer agent. However, the exact mechanisms underlying these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-characterized mechanism of action, making it a useful tool for studying the activity of carbonic anhydrase. However, there are also limitations to the use of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, its potency as an inhibitor can vary depending on the specific isoform of carbonic anhydrase being studied.
Orientations Futures
There are several potential future directions for the study of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide. One area of interest is the development of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide derivatives with improved solubility and potency. Additionally, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has shown potential as an anticancer agent, and further research is needed to explore its mechanism of action in this context. Finally, the use of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide as an antimicrobial agent is also an area of interest, and further studies are needed to determine its efficacy against various bacterial and fungal strains.
In conclusion, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Its inhibition of carbonic anhydrase has been studied in various biological systems, and it has shown potential as an antimicrobial and anticancer agent. While there are limitations to its use in lab experiments, its stable nature and well-characterized mechanism of action make it a useful tool for studying the activity of carbonic anhydrase.
Méthodes De Synthèse
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with dipropylamine in the presence of a base. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with dipropylamine in the presence of a catalyst. These methods have been studied extensively, and the resulting 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been used in scientific research to study the mechanism of action of sulfonamide compounds. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has been studied in various biological systems, including bacteria, fungi, and mammalian cells.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)12-7-6-11(3)13(10-12)15(16)17/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKMUYAVLJOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)

![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)

![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)